molecular formula C8H6N2O3 B12896159 2,4(1H,3H)-Pyrimidinedione, 5-(3-furanyl)- CAS No. 127235-94-3

2,4(1H,3H)-Pyrimidinedione, 5-(3-furanyl)-

Cat. No.: B12896159
CAS No.: 127235-94-3
M. Wt: 178.14 g/mol
InChI Key: WBMWEFOPPUMLAJ-UHFFFAOYSA-N
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Description

5-(Furan-3-yl)pyrimidine-2,4(1H,3H)-dione is a heterocyclic compound that features both furan and pyrimidine rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Furan-3-yl)pyrimidine-2,4(1H,3H)-dione typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of furan-3-carboxylic acid with urea in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3). The reaction is carried out under reflux conditions, leading to the formation of the desired pyrimidine derivative.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the implementation of green chemistry principles, such as the use of environmentally benign solvents and catalysts, can make the process more sustainable.

Chemical Reactions Analysis

Types of Reactions

5-(Furan-3-yl)pyrimidine-2,4(1H,3H)-dione can undergo various types of chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan-3-carboxylic acid derivatives.

    Reduction: The pyrimidine ring can be reduced to form dihydropyrimidine derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the furan and pyrimidine rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Reagents such as halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are commonly employed.

Major Products Formed

    Oxidation: Furan-3-carboxylic acid derivatives.

    Reduction: Dihydropyrimidine derivatives.

    Substitution: Various substituted furan and pyrimidine derivatives, depending on the reagents used.

Scientific Research Applications

5-(Furan-3-yl)pyrimidine-2,4(1H,3H)-dione has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It serves as a lead compound in the development of new pharmaceuticals, particularly those targeting specific enzymes or receptors.

    Industry: The compound is used in the development of advanced materials, such as organic semiconductors and photovoltaic cells.

Mechanism of Action

The mechanism of action of 5-(Furan-3-yl)pyrimidine-2,4(1H,3H)-dione involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit or activate these targets, leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact pathways and molecular interactions depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • 5-(Furan-2-yl)pyrimidine-2,4(1H,3H)-dione
  • 5-(Thiophen-3-yl)pyrimidine-2,4(1H,3H)-dione
  • 5-(Pyridin-3-yl)pyrimidine-2,4(1H,3H)-dione

Uniqueness

5-(Furan-3-yl)pyrimidine-2,4(1H,3H)-dione is unique due to the presence of the furan ring at the 3-position, which imparts distinct electronic and steric properties. This uniqueness can influence its reactivity and interaction with biological targets, making it a valuable compound for various applications.

Properties

CAS No.

127235-94-3

Molecular Formula

C8H6N2O3

Molecular Weight

178.14 g/mol

IUPAC Name

5-(furan-3-yl)-1H-pyrimidine-2,4-dione

InChI

InChI=1S/C8H6N2O3/c11-7-6(3-9-8(12)10-7)5-1-2-13-4-5/h1-4H,(H2,9,10,11,12)

InChI Key

WBMWEFOPPUMLAJ-UHFFFAOYSA-N

Canonical SMILES

C1=COC=C1C2=CNC(=O)NC2=O

Origin of Product

United States

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